molecular formula C20H21N3O3 B2993605 4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 865658-70-4

4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B2993605
CAS No.: 865658-70-4
M. Wt: 351.406
InChI Key: BEOOLTINJRWUPV-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a tricyclic heterocyclic compound featuring a pyrazolo[3,4-b]quinolinone core substituted with a 1,3-benzodioxol-5-yl group at position 4 and methyl groups at positions 3 and 7,5. The compound is synthesized via multi-step reactions involving dimedone, substituted pyrazoles, and aromatic aldehydes, followed by functionalization with acylating agents like furoyl chloride . Characterization typically includes elemental analysis, NMR, IR, and mass spectrometry .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-10-16-17(11-4-5-14-15(6-11)26-9-25-14)18-12(21-19(16)23-22-10)7-20(2,3)8-13(18)24/h4-6,17H,7-9H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOOLTINJRWUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazoloquinoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to minimize by-products and ensure consistency in the final product. Advanced purification techniques, such as chromatography, would be employed to isolate the compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present in the compound and the reagents used.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

  • Addition: : Addition reactions may involve the use of electrophiles or nucleophiles to add new functional groups to the compound.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Medicine: : It may have therapeutic properties and could be investigated for its potential use in treating diseases such as cancer, inflammation, and neurological disorders.

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It may be used in biological studies to understand its interactions with biological targets and pathways.

  • Industry: : It could be utilized in the development of new materials, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and inferred functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Pyrazoloquinolinone Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features/Inferred Properties References
Target Compound 1,3-Benzodioxol-5-yl C₂₀H₁₉N₃O₃ 357.39 Enhanced electron density; potential CNS activity
4-(4-Chlorophenyl)-analog (CAS 370588-24-2) 4-Chlorophenyl C₁₉H₂₀ClN₃O 341.83 Higher lipophilicity; halogen-mediated stability
9-(Furan-2-carbonyl)-derivatives (P1–P10) Furan-2-carbonyl ~C₂₁H₂₁N₃O₃ ~355–375 Antioxidant, anticholinesterase activities
7-(1,3-Benzodioxol-5-yl)-triazolopyridine derivative 1,3-Benzodioxol-5-yl; triazolopyridine core C₂₁H₁₁N₅O₂ 373.35 Different heterocyclic core; possible kinase inhibition
3-Methyl-1,4-diphenyl-7-thioxo-pyrimidinoquinoline Thioxo group; diphenyl substituents C₂₀H₁₅N₅OS 385.43 Sulfur-mediated reactivity; antimicrobial potential

Structural and Electronic Differences

  • In contrast, the 4-chlorophenyl substituent (CAS 370588-24-2) increases lipophilicity, which may improve membrane permeability but reduce solubility . Furan-2-carbonyl derivatives (P1–P10) exhibit a conjugated carbonyl system, likely influencing redox properties and antioxidant activity .
  • Core Heterocycle Variations: The pyrazolo[3,4-b]quinolinone core in the target compound is distinct from the triazolopyridine system in ’s analog. The former has a fused pyrazole-quinoline structure, offering planar rigidity, while the latter’s triazole ring may confer metabolic stability .

Biological Activity

The compound 4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (CAS Number: 1376514-55-4) is a pyrazoloquinoline derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H21N3O3\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{3}

This structure features a pyrazoloquinoline core with a benzodioxole substituent that may contribute to its biological properties.

Research indicates that pyrazole derivatives exhibit various biological activities through different mechanisms:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression. They target proteins such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cell proliferation and survival .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes .
  • Antimicrobial Properties : Some studies have reported that pyrazole derivatives possess significant antibacterial and antifungal activities against various pathogens .

Biological Activity Data

The following table summarizes some of the biological activities associated with pyrazole derivatives similar to the compound :

Activity Description Reference
AntitumorInhibits cancer cell growth via targeted inhibition of oncogenic pathways
Anti-inflammatoryReduces levels of inflammatory markers in vitro and in vivo
AntimicrobialEffective against a range of bacteria and fungi
Synergistic EffectsEnhances efficacy of conventional chemotherapeutics like doxorubicin

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of several pyrazole derivatives in human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxic effects and enhanced the efficacy of doxorubicin when used in combination therapy. The study highlighted a specific derivative containing halogen substituents that showed superior activity compared to others .

Case Study 2: Anti-inflammatory Effects

In another study focused on anti-inflammatory properties, researchers evaluated the impact of pyrazole compounds on cytokine production in macrophages. The findings suggested that these compounds effectively reduced the secretion of TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases .

Q & A

What are the key considerations for optimizing the synthesis of this compound and its derivatives?

Answer:
The synthesis typically involves multi-step protocols, including cyclocondensation and functionalization. For example, intermediates like 3,7,7-trimethyl-substituted phenyl derivatives can be synthesized by reacting dimedone with 3-amino-5-methyl pyrazole, followed by aromatic aldehydes in DMF under reflux (2–3 hours) . Final derivatives are obtained via acyl chloride reactions (e.g., furoyl chloride). Optimization parameters include:

  • Solvent selection : Polar aprotic solvents (DMF) enhance reaction rates for cyclization steps.
  • Reaction time : Prolonged reflux (up to 24 hours) may improve yields in oxidation steps, as seen in analogous quinoline syntheses .
  • Characterization : Use a combination of elemental analysis, 1^1HNMR (to confirm methyl and aromatic proton environments), IR (for carbonyl stretching ~1700 cm1^{-1}), and ESI-MS (to verify molecular ion peaks) .

How can researchers resolve contradictions in spectroscopic data across different synthetic batches?

Answer:
Discrepancies in NMR or IR spectra often arise from conformational isomers or residual solvents. Methodological steps include:

  • Multi-spectral cross-validation : Compare 13^{13}C NMR data to distinguish between regioisomers (e.g., pyrazole vs. quinoline ring substitutions) .
  • Crystallographic analysis : If available, single-crystal X-ray diffraction can resolve ambiguities in molecular geometry .
  • Computational validation : Use DFT calculations (B3LYP/6-31G*) to predict 1^1HNMR chemical shifts and match experimental data .

What computational methods are suitable for predicting the stability and reactivity of this compound?

Answer:
Advanced studies employ:

  • DFT modeling : At the B3LYP/6-31G* level, calculate relative conformational energies to identify the most stable tautomers or rotamers (e.g., enol-keto equilibria in the pyrazole ring) .
  • Transition state analysis : Locate energy barriers for reactions like acylations or oxidations using Gaussian or ORCA software .
  • Solvent effects : Incorporate PCM (Polarizable Continuum Model) to simulate solvent interactions and predict reaction pathways .

How can alternative synthetic routes improve yield or selectivity for this compound?

Answer:
Alternative pathways include:

  • Beckmann rearrangement : For quinoline ring formation, use oxime intermediates in polyphosphoric acid to achieve higher regioselectivity .
  • Ultrasound-assisted synthesis : Reduce reaction times (e.g., from hours to minutes) for cyclocondensation steps, as demonstrated in analogous pyrazoloquinoline syntheses .
  • Catalytic optimization : Test Lewis acids (e.g., ZnCl2_2) to enhance electrophilic aromatic substitution in aldehyde reactions .

What methodologies are recommended for evaluating the biological activity of this compound?

Answer:
For antioxidant or enzyme inhibition studies:

  • DPPH assay : Measure radical scavenging activity at 517 nm, using ascorbic acid as a positive control .
  • Ellman’s method : Quantify anticholinesterase activity by monitoring thiocholine formation at 412 nm .
  • Dose-response curves : Use GraphPad Prism to calculate IC50_{50} values and compare with reference inhibitors (e.g., galantamine for acetylcholinesterase) .

How can virtual screening tools prioritize derivatives for pharmacological testing?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., AChE or COX-2). Focus on hydrogen bonding with the benzodioxole moiety .
  • ADMET prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP for lipophilicity) and rule out derivatives with poor bioavailability .
  • QSAR models : Train regression models on existing bioactivity data to predict IC50_{50} values for novel analogs .

What experimental design strategies mitigate challenges in scaling up the synthesis?

Answer:

  • DoE (Design of Experiments) : Use JMP or Minitab to optimize variables (temperature, stoichiometry) in small-scale trials before scaling .
  • Flow chemistry : For oxidation steps (e.g., DDQ-mediated dehydrogenation), continuous flow systems improve heat transfer and reduce side reactions .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time .

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